molecular formula C14H10ClNO2S B4819211 1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene

1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene

Cat. No.: B4819211
M. Wt: 291.8 g/mol
InChI Key: XLCNWPLNMRZQJD-KTKRTIGZSA-N
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Description

1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom, a nitroethenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene typically involves multi-step organic reactions. One common method involves the nitration of 1-chloro-4-phenylsulfanylbenzene to introduce the nitro group. This can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The nitro group is then converted to the nitroethenyl group through a reaction with an appropriate alkene under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Phenylsulfanyl derivatives with various substituents replacing chlorine.

Scientific Research Applications

1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitroethenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with sulfur-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene is unique due to the presence of both nitroethenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-4-[(Z)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-10-16(17)18/h1-10H/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNWPLNMRZQJD-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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